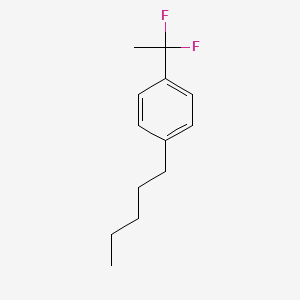
1-(1,1-Difluoroethyl)-4-pentylbenzene
Vue d'ensemble
Description
“1-(1,1-Difluoroethyl)-4-pentylbenzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms and has alternating double and single bonds. Attached to this benzene ring is a pentyl group (a five-carbon chain) and a 1,1-difluoroethyl group (an ethyl group with two fluorine atoms attached to one of its carbon atoms) .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, there have been advances in the synthesis of (1,1-difluoroethyl)arenes . These methods often involve the use of reagents for direct 1,1-difluoroethylation of various classes of compounds .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with a pentyl group and a 1,1-difluoroethyl group attached. The exact structure would depend on the positions of these groups on the benzene ring .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the conditions and reagents used. In general, (1,1-difluoroethyl)arenes can undergo various reactions, including dissociation of fluorine atoms and hydrogen fluoride .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. For instance, 1,1-difluoroethyl has a molecular weight of 65.04 g/mol, and it doesn’t form hydrogen bonds .
Applications De Recherche Scientifique
1. Advances in Fluorination Chemistry
Recent research has shown significant interest in the development of fluorine-containing molecules, particularly in materials, pharmaceutical, and agrochemical industries. The CF2Me residue, related to the difluoroethyl group in 1-(1,1-Difluoroethyl)-4-pentylbenzene, is notable for its potential as a bioisostere of the methoxy group. This highlights the compound's relevance in creating fluorinated moieties for various applications (Carbonnel et al., 2019).
2. Synthesis of Difluoromethylating Reagents
The synthesis of novel difluoromethylating reagents, such as difluoroiodomethylsulfanylbenzene, demonstrates the ongoing exploration of fluorinated compounds in chemical synthesis. This research could provide insights into the synthesis and applications of compounds like this compound in various chemical reactions (Yang et al., 2008).
3. Fluorescent Sensors for Vapor Detection
The development of fluorescent sensors using fluorinated benzene derivatives has been explored. These sensors demonstrate fluorescence modulation in the presence of vapors of nitroaromatic compounds, suggesting potential applications in explosive sensing. This application could be relevant for derivatives of this compound (Zyryanov et al., 2008).
4. Fluorination in Semiconducting Polymers
Research on the effect of fluorination in semiconducting polymers, specifically polyphenyleneimine types, has indicated that fluorination can significantly influence the properties of these materials. This suggests potential applications for this compound in the field of semiconducting polymers (Krebs & Jørgensen, 2004).
5. Additives for Lithium Ion Batteries
In the context of lithium-ion batteries, difluoroalkenes, including those related to this compound, have been studied as electrolyte additives. Their ability to form solid electrolyte interphases on both cathode and anode surfaces suggests their potential as functional additives in battery technology (Kubota et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the study and application of “1-(1,1-Difluoroethyl)-4-pentylbenzene” would depend on its properties and potential uses. There is ongoing research into the synthesis and application of (1,1-difluoroethyl)arenes, which could potentially inform future work on similar compounds .
Propriétés
IUPAC Name |
1-(1,1-difluoroethyl)-4-pentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2/c1-3-4-5-6-11-7-9-12(10-8-11)13(2,14)15/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKXBLJNRGRDOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1390478.png)
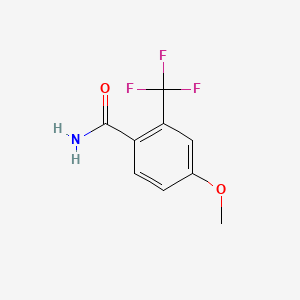
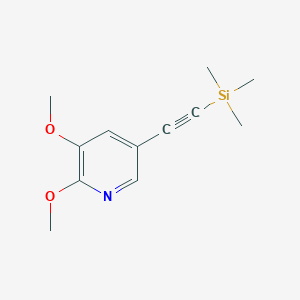
![Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1390488.png)
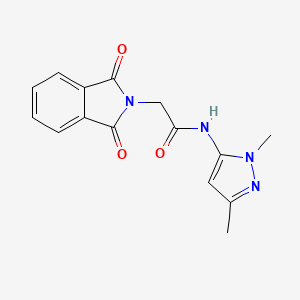

![2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride](/img/structure/B1390493.png)

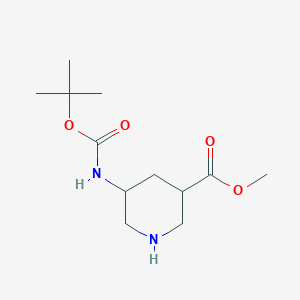
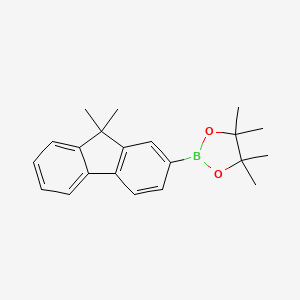
![2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1390497.png)
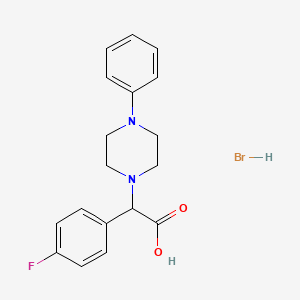
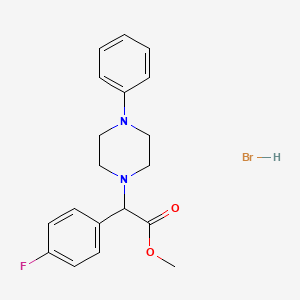
![3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B1390501.png)